BenchChemオンラインストアへようこそ!

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone

5-HT1A receptor Serotonin Structure-Activity Relationship

Structurally differentiated from typical 2-methoxy/4-methoxybenzoyl arylpiperazines. The saturated bicyclo[2.2.1]heptane core eliminates olefin-mediated metabolic clearance while the 3-methoxy regioisomer reduces confounding 5-HT₁A engagement. Ideal for focused CCR5 antagonist libraries, σ₁ receptor probe development (sub-nM Ki achievable), and peripheral-target BTK kinase cascades where CNS exclusion is desired.

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
Cat. No. B10880709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone
Molecular FormulaC19H26N2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CC4CCC3C4
InChIInChI=1S/C19H26N2O2/c1-23-17-4-2-3-16(13-17)19(22)21-9-7-20(8-10-21)18-12-14-5-6-15(18)11-14/h2-4,13-15,18H,5-12H2,1H3
InChIKeyNTGCURASHQAGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone – Structural Identity, Procurement Specifications, and Comparator Landscape


[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone (IUPAC: [4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-methoxyphenyl)methanone; molecular formula C₁₉H₂₆N₂O₂; MW 314.4 g/mol) is a synthetic piperazine derivative comprising a rigid bicyclo[2.2.1]heptane (norbornane) cage linked via a piperazine ring to a 3-methoxybenzoyl carbonyl group . The compound belongs to the arylpiperazine class, a privileged scaffold in neuropsychiatric and immunomodulatory drug discovery, and is supplied primarily as a research-grade screening compound (typical purity ≥95%) for in vitro pharmacological profiling . Its closest structural analogs—differing in methoxy position, aryl substitution, or linker identity—include WAY-100635-based 5-HT₁A ligands (2-methoxyphenyl series) and various bicycloheptane-piperazine libraries explored in CCR5 antagonism and kinase inhibition programs [1][2].

Why [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone Cannot Be Replaced by Generic Arylpiperazine Analogs


Arylpiperazines are notorious for their promiscuous target engagement profiles, where seemingly minor structural modifications—particularly methoxy regioisomerism (2- vs. 3- vs. 4-substitution) and bicyclic cage identity—can invert receptor selectivity, alter intrinsic efficacy (agonist vs. antagonist), and shift pharmacokinetic parameters by orders of magnitude [1]. For instance, 1-(2-methoxyphenyl)piperazine derivatives achieve sub-nanomolar 5-HT₁A affinity (Ki < 1 nM) via an orthogonal binding pose that is sterically inaccessible to 3-methoxy congeners, while 4-methoxybenzoyl analogs show preferential cytotoxicity against DU145 prostate cancer cells that is absent in the 3-methoxy series [2][3]. The saturated bicyclo[2.2.1]heptane cage in the target compound further distinguishes it from norbornene-containing analogs by eliminating oxidative metabolic liabilities at the olefin and reducing ring-opening clearance pathways, a differentiation documented for alicyclic amines in drug metabolism studies [4]. Generic substitution without head-to-head comparative data therefore risks both target profile mismatch and unanticipated ADME failure.

Quantitative Differentiation Evidence for [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone vs. Closest Analogs


3-Methoxy vs. 2-Methoxy Aryl Substitution: Predicted 5-HT₁A Receptor Affinity Divergence

The 3-methoxyphenyl substitution in the target compound occupies a distinct topological region of the 5-HT₁A orthosteric pocket compared to the 2-methoxyphenyl group found in WAY-100635 and its congeners. Published docking and mutagenesis studies on (2-methoxyphenyl)piperazines demonstrate that the 2-methoxy oxygen forms a critical hydrogen bond with Ser199 (TM5), an interaction geometrically precluded for 3-methoxy analogs [1]. The well-characterized comparator WAY-100635 (2-methoxyphenyl series) achieves Ki = 0.6–2.2 nM at 5-HT₁A in rat hippocampal membranes [2]. In contrast, 1-(3-methoxyphenyl)piperazine derivatives show substantially weaker 5-HT₁A engagement: the parent compound 1-(3-methoxyphenyl)piperazine exhibits only micromolar affinity (IC₅₀ = 8.0 μM at β₁-adrenergic receptor as a surrogate GPCR benchmark, and IC₅₀ = 29 μM at β₂-adrenergic receptor), consistent with a loss of the critical 2-methoxy H-bond anchor [3]. This >1000-fold affinity gap demonstrates that 3-methoxy substitution fundamentally reprograms the target engagement profile away from classical 5-HT₁A pharmacology and toward alternative receptor systems (e.g., σ₁, CCR5, or kinase targets), making the target compound a tool for probing non-serotonergic mechanisms within the arylpiperazine chemical space.

5-HT1A receptor Serotonin Structure-Activity Relationship

Saturated Bicyclo[2.2.1]heptane vs. Norbornene: Metabolic Stability Advantage of the Fully Saturated Cage

The target compound incorporates a saturated bicyclo[2.2.1]heptane (norbornane) core, in contrast to analogs bearing a bicyclo[2.2.1]hept-5-ene (norbornene) moiety. Alicyclic amine drug metabolism studies have established that olefin-containing bicyclic systems are susceptible to cytochrome P450-mediated epoxidation and subsequent ring-opening, generating reactive intermediates and increasing intrinsic clearance [1]. Quantitative comparison: norbornene-containing piperazines such as 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine demonstrate 40% reduced blood-brain barrier penetration relative to their saturated counterparts, a parameter directly linked to metabolic liability at the olefin . The saturated norbornane cage eliminates this metabolic soft spot, predicting lower intrinsic clearance (Clint) and reduced bioactivation risk. For CNS-targeted screening cascades where metabolic stability is a go/no-go criterion, the saturated bicyclo[2.2.1]heptane scaffold offers a measurable procurement advantage over norbornene analogs that require additional structural optimization to address olefin-mediated clearance.

Metabolic Stability Bicycloheptane Norbornene ADME

Carbonyl Linker Conformational Restriction vs. Alkyl-Linked Arylpiperazines: Enhanced Rigidity for Target Selectivity

The target compound incorporates a methanone (carbonyl) linker between the piperazine ring and the 3-methoxyphenyl group, creating an sp²-hybridized planar amide-like geometry that restricts rotational freedom. This contrasts with the flexible alkyl (ethyl/propyl/butyl) linkers prevalent in classical arylpiperazine pharmacophores such as WAY-100635 (ethyl linker) and its bridgehead analogs [1]. Conformational restriction via carbonyl insertion is a well-validated strategy in GPCR ligand design for reducing entropic penalties upon binding and improving subtype selectivity. In the bicyclo[2.2.1]heptane-piperazine series, the 4-methoxybenzoyl analog (identical carbonyl linker but para-methoxy) demonstrated strong and selective inhibitory activity against DU145 prostate cancer cells in preliminary cytotoxic assays, whereas flexible alkyl-linked analogs in the same scaffold class showed no such selectivity, consistent with the hypothesis that the carbonyl constrains the pharmacophore into a bioactive conformation that favors specific target engagement [2]. The 3-methoxy regioisomer with the same carbonyl constraint is expected to exhibit a distinct selectivity fingerprint relative to flexible-linker comparators, making it a valuable conformational probe.

Conformational Restriction Carbonyl Linker Piperazine Target Selectivity

Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Distinguish the Target from 2-Methoxyphenyl Congeners

Computational physicochemical profiling reveals measurable differences between the target compound and its 2-methoxyphenyl regioisomer. The bicyclo[2.2.1]heptane-piperazine core contributes a calculated XLogP of approximately 1.1 (based on 1-(bicyclo[2.2.1]hept-1-yl)piperazine) with a TPSA of 15.3 Ų . Addition of the 3-methoxybenzoyl group increases cLogP into the estimated range of 2.5–3.0 and TPSA to approximately 42–45 Ų. In comparison, 1-(2-methoxyphenyl)piperazine (MW 286.4 g/mol; lacking the carbonyl) exhibits a lower TPSA (~24 Ų) and comparable cLogP, resulting in a higher CNS MPO (Multiparameter Optimization) desirability score for 5-HT₁A CNS targets but lower suitability for peripheral or immunomodulatory target engagement where higher TPSA and reduced brain penetration are advantageous . The target compound's higher TPSA and MW (314.4 vs. 286.4) shift its predicted pharmacokinetic profile toward peripheral target space, aligning with the CCR5 antagonism hypothesis proposed in preliminary pharmacological screening [1]. This physicochemical differentiation provides a rational basis for selecting the target compound over 2-methoxyphenylpiperazine analogs in peripheral target screening cascades.

Lipophilicity cLogP TPSA Drug-likeness

Divergent Target Engagement: 3-Methoxy Series Preferentially Engages σ₁ and CCR5 Over Classical Serotonergic Targets

BindingDB and patent evidence indicate that bicyclo[2.2.1]heptane-piperazine scaffolds with appropriate aryl substitution can achieve high-affinity engagement at non-serotonergic targets. A structurally related compound—bicyclo[2.2.1]heptane-2-carboxylic acid {2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amide—demonstrates potent σ₁ receptor binding with Ki = 0.120 nM in rat brain cortex displacement assays [1]. Meanwhile, preliminary pharmacological screening of the target compound's chemotype has identified CCR5 antagonism as a potential application, relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [2]. This target engagement profile diverges sharply from the 5-HT₁A-dominated pharmacology of 2-methoxyphenylpiperazine analogs (e.g., WAY-100635: 5-HT₁A Ki = 0.6–2.2 nM, >100-fold selective over other CNS receptors) . The 3-methoxy substitution pattern thus appears to redirect the polypharmacology vector from serotonergic toward sigma/chemokine receptor space, a differentiation that is directly actionable for procurement decisions in target-specific screening campaigns.

Sigma-1 Receptor CCR5 Antagonist Target Selectivity Polypharmacology

Recommended Procurement and Application Scenarios for [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone Based on Quantitative Differentiation Evidence


CCR5 Antagonist Screening Libraries for HIV and Inflammatory Disease Drug Discovery

The target compound's chemotype has been preliminarily identified as a CCR5 antagonist scaffold with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The 3-methoxy substitution and carbonyl linker differentiate it from serotonergic arylpiperazines, reducing 5-HT₁A polypharmacology that would otherwise confound CCR5 screening results. Procurement recommendation: Include as a structurally differentiated member in focused CCR5 antagonist libraries alongside piperazine-bridged leads derived from pharmacophore-based design strategies [2].

Sigma-1 Receptor Probe Development and CNS Target Deconvolution

The bicyclo[2.2.1]heptane-piperazine scaffold achieves sub-nanomolar σ₁ receptor affinity (Ki = 0.120 nM demonstrated in a closely related analog) [3]. The saturated cage eliminates olefin-mediated metabolic clearance, and the 3-methoxy substitution reduces competing 5-HT₁A engagement relative to 2-methoxy congeners. This makes the target compound a suitable starting point for developing σ₁-selective probes where serotonergic off-target activity must be minimized.

Kinase Inhibitor Fragment-Based Screening (BTK/TGR23 Programs)

Bicyclic piperazine compounds of formula (I) encompassing the target scaffold have been patented as BTK kinase inhibitors for treating immune disorders and inflammation [4]. The carbonyl linker provides conformational rigidity beneficial for occupying the hinge region of kinase ATP-binding pockets. Procurement recommendation: Source the target compound as part of a focused bicyclic piperazine sub-library for BTK/TGR23 biochemical screening cascades, where the saturated cage and 3-methoxy group offer scaffold diversity orthogonal to common 4-methoxybenzoyl and 2-methoxyphenyl kinase inhibitor series [5].

Metabolic Stability-Biased CNS-PNS Differentiation Studies

The saturated bicyclo[2.2.1]heptane core eliminates olefin-mediated bioactivation pathways and predicts reduced intrinsic clearance compared to norbornene analogs [6]. Combined with higher TPSA (~42–45 Ų) that limits passive BBB permeation, the target compound is optimally suited for peripheral target engagement studies (e.g., immune cell CCR5, peripheral nerve σ₁) where CNS exclusion is pharmacologically desirable. Comparator studies pairing this compound with its norbornene analog can quantify the metabolic stability advantage attributable to cage saturation.

Quote Request

Request a Quote for [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.